molecular formula C6H14F2Si B14752573 Difluorodi(propan-2-yl)silane CAS No. 426-05-1

Difluorodi(propan-2-yl)silane

Cat. No.: B14752573
CAS No.: 426-05-1
M. Wt: 152.26 g/mol
InChI Key: ODSNHNTYLRCCGK-UHFFFAOYSA-N
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Description

Difluorodi(propan-2-yl)silane is a chemical compound with the molecular formula C6H14F2Si It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluorodi(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with fluorinating agents such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where dichlorosilane is treated with fluorinating agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Difluorodi(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to other organosilicon compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or bromine.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various organosilicon compounds.

    Substitution: Halogenated silanes with different halogen atoms.

Scientific Research Applications

Difluorodi(propan-2-yl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.

    Medicine: Research is ongoing to explore its use in medical imaging and diagnostic tools.

    Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of difluorodi(propan-2-yl)silane involves its interaction with various molecular targets. The silicon-fluorine bonds in the compound are highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Difluorosilane: A simpler compound with the formula SiH2F2.

    Trifluorosilane: Contains three fluorine atoms bonded to silicon.

    Tetramethylsilane: A non-fluorinated organosilicon compound.

Uniqueness

Difluorodi(propan-2-yl)silane is unique due to its specific combination of fluorine and propan-2-yl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

difluoro-di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14F2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNHNTYLRCCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505291
Record name Difluorodi(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-05-1
Record name Difluorodi(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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